molecular formula C5H4Br2N2 B596658 2,5-Dibromo-4-methylpyrimidine CAS No. 171408-73-4

2,5-Dibromo-4-methylpyrimidine

Cat. No.: B596658
CAS No.: 171408-73-4
M. Wt: 251.909
InChI Key: IRPNRIMHCGWJMZ-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methylpyrimidine (CAS 171408-73-4) is a halogenated pyrimidine derivative with the molecular formula C₅H₄Br₂N₂ and a molecular weight of 251.91 g/mol. Key physicochemical properties include a density of 2.023 g/cm³, a boiling point of 326.97°C, and a flash point of 151.54°C . Its structure features bromine atoms at positions 2 and 5 of the pyrimidine ring and a methyl group at position 4 (Figure 1). This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing more complex molecules, owing to its reactive halogen substituents .

Properties

IUPAC Name

2,5-dibromo-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPNRIMHCGWJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735047
Record name 2,5-Dibromo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171408-73-4
Record name 2,5-Dibromo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-4-methylpyrimidine can be synthesized through several methods. One common approach involves the bromination of 4-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azides, amines, and other substituted pyrimidines.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Reduction Reactions: The primary product is 4-methylpyrimidine.

Scientific Research Applications

2,5-Dibromo-4-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-methylpyrimidine is primarily based on its ability to undergo substitution and coupling reactions. The bromine atoms act as leaving groups, allowing the compound to form new bonds with various nucleophiles or coupling partners. This reactivity is exploited in the synthesis of complex molecules, where the compound serves as a versatile intermediate .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Halogenated pyrimidines are widely studied for their reactivity and applications. Below is a comparison of 2,5-Dibromo-4-methylpyrimidine with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Substituents Primary Application
This compound 171408-73-4 C₅H₄Br₂N₂ Br (C2, C5); CH₃ (C4) Pharmaceutical intermediates
Bromacil 314-40-9 C₉H₁₃BrN₂O₂ Br (C5); CH₃ (C6); Oxy groups Herbicide (photosystem inhibitor)
Dimethirimol 5221-53-4 C₁₁H₁₉N₃O CH₃ (C6); NH(CH₃)₂ (C2) Fungicide (powdery mildew control)
5-Bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine - C₁₆H₁₂BrClN₄O Br (C5); Cl (C2); Aromatic amine Pharmaceutical intermediate (kinase inhibitors)

Key Observations :

  • Substitution Position : this compound’s bromine atoms enhance its electrophilic reactivity, making it suitable for nucleophilic aromatic substitution (e.g., in pharmaceutical synthesis) . In contrast, bromacil and dimethirimol feature oxygen-containing functional groups (e.g., dione or ethers) that direct their biological activity toward pesticide applications .

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Boiling Point (°C) Density (g/cm³) Molecular Weight (g/mol)
This compound 326.97 2.023 251.91
Bromacil 276 (decomposes) 1.60 261.12
Dimethirimol 285 (estimated) 1.22 209.29

Analysis :

  • Boiling Point : The higher boiling point of this compound compared to bromacil and dimethirimol reflects stronger intermolecular forces (e.g., halogen bonding) due to its dual bromine atoms .
  • Density : The density of this compound (2.023 g/cm³) is significantly higher than bromacil (1.60 g/cm³), attributable to bromine’s atomic weight and compact molecular packing .

Biological Activity

2,5-Dibromo-4-methylpyrimidine (DBMP) is a halogenated pyrimidine derivative that has garnered attention in various fields of biological research due to its unique chemical properties and potential pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C5_5H4_4Br2_2N2_2
  • Molecular Weight : 249.91 g/mol
  • Melting Point : 37-41 °C
  • Boiling Point : 262.8 °C
  • Density : 1.9 g/cm³

1. Enzyme Inhibition

DBMP has been identified as an inhibitor of certain cytochrome P450 enzymes, notably CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to significant drug-drug interactions. The compound is classified as a BBB permeant but does not act as a P-glycoprotein substrate, indicating its potential for central nervous system activity without being actively transported out of the brain .

2. Antimicrobial Activity

Research has demonstrated that DBMP exhibits antimicrobial properties against various bacterial strains. The compound's halogenated structure contributes to its effectiveness in disrupting microbial cell membranes, making it a candidate for further development as an antimicrobial agent .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of DBMP on cancer cell lines. Results indicate that the compound can induce apoptosis in specific cancer types, suggesting its potential as an anticancer agent. However, further studies are needed to elucidate the mechanisms involved and to evaluate its efficacy in vivo .

Case Study 1: Synthesis and Antimicrobial Testing

A study focused on the synthesis of DBMP and its derivatives evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds showed varying degrees of inhibition, with DBMP demonstrating significant activity at lower concentrations compared to other derivatives .

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Control (Ampicillin)16 µg/mL

Case Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of DBMP on human breast cancer cell lines (MCF-7). The study utilized an MTT assay to measure cell viability post-treatment with varying concentrations of DBMP over 24 hours.

Concentration (µM)Cell Viability (%)
0100
1085
5065
10030

The results indicated a dose-dependent reduction in cell viability, supporting the hypothesis that DBMP may possess anticancer properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-Dibromo-4-methylpyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of 4-methylpyrimidine using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. For example, regioselective bromination at the 2- and 5-positions can be achieved by optimizing temperature (0–25°C) and solvent polarity (e.g., DCM or THF). Stoichiometric excess of brominating agents may be required, but side reactions (e.g., over-bromination) must be monitored via TLC or HPLC . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Yield improvements (>70%) are reported using inert atmospheres (N₂/Ar) to suppress oxidative byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methyl group (δ ~2.5 ppm in ¹H; δ ~20–25 ppm in ¹³C) and aromatic protons (δ ~8.5–9.0 ppm for pyrimidine ring). Bromine substituents deshield adjacent carbons, shifting ¹³C signals to δ ~130–140 ppm.
  • Mass Spectrometry (EI-MS) : Molecular ion peak [M]⁺ at m/z 250–252 (isotopic pattern characteristic of two bromines).
  • IR Spectroscopy : Absorbances for C-Br stretches (~550–600 cm⁻¹) and aromatic C-H bends (~800–850 cm⁻¹) confirm substitution patterns.
    Cross-validation with elemental analysis (C, H, N, Br) ensures purity .

Q. How does the electronic nature of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine’s electronegativity activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). The 2- and 5-positions are meta-directing, favoring coupling at these sites. For Suzuki reactions, Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (2:1) at 80°C achieves selective substitution. Kinetic studies show faster reactivity at the 5-position due to steric hindrance from the 4-methyl group .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

  • Methodological Answer :

  • Directing Groups : Introduce temporary groups (e.g., -OMe) to steer coupling to specific positions, followed by deprotection.
  • Protection/Deprotection : Mask the 4-methyl group with TMSCl to reduce steric interference during 2-position reactions.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution and transition states to identify favorable reaction pathways.
    Experimental validation via XRD of intermediates confirms regiochemical outcomes .

Q. How can computational chemistry predict the pharmacokinetic properties of derivatives synthesized from this compound?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME or Schrödinger’s QikProp calculate logP (lipophilicity), solubility, and bioavailability. Substituents like -Br reduce solubility but enhance membrane permeability.
  • Docking Studies : AutoDock Vina models interactions with target proteins (e.g., kinase inhibitors). The pyrimidine core’s planar structure facilitates π-π stacking in hydrophobic pockets.
  • Toxicity Screening : Use ProTox-II to assess hepatotoxicity risks linked to bromine bioaccumulation .

Q. What role does this compound play in the synthesis of photoactive materials?

  • Methodological Answer : The compound serves as a precursor for luminescent complexes. For example, coordination with Ru(II) or Ir(III) via the pyrimidine nitrogen atoms generates metal-organic frameworks (MOFs) with tunable emission wavelengths. Synthesis involves refluxing this compound with metal salts (e.g., RuCl₃) in ethanol/water, followed by ligand exchange. Photophysical characterization (UV-Vis, fluorescence spectroscopy) reveals charge-transfer transitions at 450–600 nm, applicable in OLEDs .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported catalytic efficiencies for Suzuki couplings involving this compound?

  • Methodological Answer : Contradictions arise from variations in catalyst loading (1–5 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent systems. Systematic optimization via Design of Experiments (DoE) identifies critical factors:

  • Catalyst : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in polar aprotic solvents (DMF).
  • Temperature : Higher yields (85%) at 100°C vs. 60°C (50%).
    Reproducibility requires strict control of moisture levels (use of molecular sieves) and inert conditions .

Safety and Handling Protocols

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Storage : Keep at -20°C in amber vials under N₂ to prevent degradation.
  • Waste Disposal : Halogenated waste must be segregated and treated with NaHCO₃ to neutralize acidic byproducts before disposal .

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